REACTION_SMILES
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[CH3:1][O:2][c:3]1[n:4][c:5]([NH:11][C:12](=[O:13])[NH:14][S:15](=[O:16])(=[O:17])[c:18]2[c:19]([C:25](=[O:26])[N:27]([CH3:28])[CH3:29])[cH:20][cH:21][c:22]([NH2:24])[cH:23]2)[n:6][c:7]([O:9][CH3:10])[cH:8]1.[CH3:33][C:34](=[O:35])[O:36][C:37](=[O:38])[CH3:39].[CH:40]([OH:41])=[O:42].[Cl:30][CH2:31][Cl:32]>>[CH3:1][O:2][c:3]1[n:4][c:5]([NH:11][C:12](=[O:13])[NH:14][S:15](=[O:16])(=[O:17])[c:18]2[c:19]([C:25](=[O:26])[N:27]([CH3:28])[CH3:29])[cH:20][cH:21][c:22]([NH:24][CH:34]=[O:35])[cH:23]2)[n:6][c:7]([O:9][CH3:10])[cH:8]1
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Name
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COc1cc(OC)nc(NC(=O)NS(=O)(=O)c2cc(N)ccc2C(=O)N(C)C)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)nc(NC(=O)NS(=O)(=O)c2cc(N)ccc2C(=O)N(C)C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1cc(OC)nc(NC(=O)NS(=O)(=O)c2cc(NC=O)ccc2C(=O)N(C)C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |